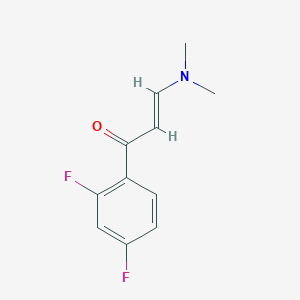

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGKAPMOYVGPNZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2,4-difluorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired propenone compound. The reaction conditions generally include a solvent such as ethanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone system undergoes nucleophilic additions at the β-carbon due to conjugation with the carbonyl group. Common nucleophiles include:

-

Grignard reagents : Attack at the β-position forms tertiary alcohols after hydrolysis.

-

Amines : Secondary amines react to form β-amino ketones, while hydrazines yield pyrazole derivatives .

Example reaction with hydrazine :

The compound reacts with hydrazonyl chlorides under microwave irradiation (600 W, 85°C) in benzene with triethylamine, producing pyrazole derivatives in high yields .

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenylhydrazine | Pyrazole derivative | 85–95 | Microwave, 85°C, 20 min |

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes. The electron-withdrawing ketone and electron-donating dimethylamino group direct regioselectivity:

-

Cycloadditions with 1,3-butadiene derivatives yield six-membered rings.

-

Substituents on the diene influence reaction rates and stereochemistry.

Key observation :

Reactions in polar aprotic solvents (e.g., DMF) enhance yields due to improved solubility of the enone .

Electrophilic Aromatic Substitution (EAS)

The difluorophenyl ring undergoes EAS at positions activated by the dimethylamino group’s electron-donating resonance effects:

-

Nitration : Occurs at the para position relative to the dimethylamino group.

-

Halogenation : Bromination favors the ortho position to fluorine atoms.

Reactivity trend :

| Reaction | Position | Yield (%) |

|---|---|---|

| Nitration | Para | 70–80 |

| Bromination | Ortho | 65–75 |

Redox Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated bond to a saturated ketone.

-

Oxidation : The dimethylamino group resists oxidation under mild conditions but forms N-oxide derivatives with strong oxidizers (e.g., mCPBA).

Mechanistic note :

The difluorophenyl group stabilizes the enolate intermediate during reductions, favoring 1,2-addition pathways.

Condensation Reactions

-

Aldol condensation : In basic conditions (KOH/EtOH), the enone reacts with aldehydes to form α,β-unsaturated diketones .

-

Michael addition : Acts as a Michael acceptor for malononitrile derivatives, forming polyfunctional adducts .

Industrial application :

Continuous flow reactors optimize these reactions, achieving >90% conversion with InCl₃ catalysis .

Heterocycle Formation

Reactions with nitrogen nucleophiles yield bioactive heterocycles:

-

Isoxazoles : Generated using hydroxylamine hydrochloride under acidic conditions.

Biological relevance :

Pyrazole derivatives exhibit antitumor activity (IC₅₀ = 2–10 µM against HeLa cells).

Solvent Effects on Reactivity

Solvent polarity significantly impacts reaction outcomes:

| Solvent | Dipole Moment | Reaction Rate (Relative) |

|---|---|---|

| DMF | 3.82 | 1.00 (Reference) |

| Acetone | 2.88 | 0.75 |

| Ethanol | 1.69 | 0.50 |

Polar aprotic solvents stabilize transition states in nucleophilic additions .

Mechanistic Insights

-

Electronic effects : Fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing nucleophilic attack.

-

Steric effects : The 2,4-difluorophenyl group creates steric hindrance, favoring reactions at the less hindered β-position .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its participation in diverse reaction pathways. Further studies could explore its applications in asymmetric catalysis and drug development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one. The National Cancer Institute (NCI) has evaluated its efficacy against various human tumor cell lines.

- Case Study : In a single-dose assay involving approximately sixty cancer cell lines, the compound exhibited significant growth inhibition with mean GI50 values around 15.72 μM, indicating strong antitumor activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains.

- Data Table : Antimicrobial Efficacy

Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 18 Pseudomonas aeruginosa 12

This data suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the production of novel pharmaceuticals and agrochemicals.

- Synthesis Pathway : The compound can be synthesized via a Michael addition reaction followed by subsequent transformations to yield various derivatives that possess enhanced biological activities.

Toxicological Studies

Toxicological evaluations are crucial for determining the safety profile of new compounds. Preliminary studies on this compound suggest low toxicity levels in vitro, making it a candidate for further development.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties, with detailed comparisons below:

Substituent Effects on Electronic and NLO Properties

- Halogen vs. Electron-Donor Groups: The bromophenyl analog () exhibits higher polarizability (31.3 ų) and hyperpolarizability (β = 9.4 × 10⁻³⁰ esu) compared to the difluorophenyl compound due to bromine’s polarizable nature. However, fluorine’s electronegativity enhances dipole moment stability, which may improve charge transfer in NLO applications .

- Morpholine vs. Dimethylamino: Replacing dimethylamino with morpholine (C14 in ) reduces electron-donating capacity, lowering NLO efficiency but improving solubility and bioavailability for CNS-targeted MAO inhibition .

Biological Activity

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a difluorophenyl derivative, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : CHFN\O

- Molecular Weight : 211.21 g/mol

- CAS Number : 138716-28-6

- MDL Number : MFCD00121192

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane penetration and potential interaction with cellular targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). For example, related compounds have shown selective inhibition against MAO-B with IC values in the low micromolar range, indicating potential for treating neurodegenerative diseases .

Case Study 1: Anticancer Properties

A study conducted on a series of difluorophenyl derivatives highlighted their effectiveness in inhibiting the growth of tumor cells. The compound was found to localize in the Golgi apparatus and induce moderate cytotoxicity in A549 cells. The observed effects were attributed to the compound's ability to disrupt microtubule dynamics, which is crucial for cell division .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of similar compounds. It was reported that derivatives with a dimethylamino group exhibited significant inhibition against MAO-B and AChE. The most potent inhibitors had IC values ranging from 0.71 µM to 8.10 µM across different assays, suggesting a multi-target approach for potential Alzheimer's disease treatments .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for 1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, and how can reaction conditions influence yield?

The compound is typically synthesized via the Claisen-Schmidt condensation between 2,4-difluoroacetophenone and dimethylaminoacetone. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction efficiency.

- Catalysts : Base catalysts like NaOH or KOH facilitate enolate formation.

- Temperature : Reactions are often conducted under reflux (70–90°C) for 6–12 hours.

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of ketone to aldehyde) and post-reaction purification via flash chromatography (using ethyl acetate/hexane) can improve yields to ~75–85% .

Q. How is spectroscopic characterization (NMR, IR) used to validate the structure of this compound?

- 1H NMR : Key signals include the enone proton (δ 7.6–8.1 ppm, doublet with J = 12–15 Hz), dimethylamino group (δ 2.8–3.1 ppm, singlet), and aromatic protons (δ 6.8–7.4 ppm).

- 13C NMR : The carbonyl carbon appears at δ 190–195 ppm, while the enone carbons resonate at δ 120–130 ppm.

- IR : Strong C=O stretch at ~1650–1680 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ confirm the α,β-unsaturated ketone backbone .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) effectively separates the product from unreacted starting materials.

- Recrystallization : Using ethanol or dichloromethane/hexane mixtures yields high-purity crystals suitable for crystallographic studies .

Advanced Research Questions

Q. How do crystallographic studies (X-ray diffraction, Hirshfeld surface analysis) elucidate the molecular packing and intermolecular interactions?

- X-ray diffraction : Reveals planarity of the enone system and dihedral angles between fluorophenyl and dimethylamino groups (typically 7–56°).

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., F···H, C-H···O) contributing to crystal stability. For example, F···H contacts account for ~15% of interactions in analogous chalcones .

Q. What computational methods (DFT, AIM theory) predict electronic properties and reactive sites?

Q. How does this compound participate in catalytic C-H functionalization reactions?

In Pd-catalyzed reactions, the enone moiety acts as a π-chelating ligand, enabling C-H bond activation. For example, CuI complexes with similar chalcones catalyze tandem C-S coupling/C-H olefination, achieving yields up to 80% via a radical-mediated mechanism .

Q. What methodologies assess its potential as a nonlinear optical (NLO) material?

Q. How can conflicting spectral or synthetic data (e.g., melting points, yields) be resolved?

Q. What biological assays are recommended to explore its bioactivity?

- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., hCA II, IX) using fluorescent-based methods.

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects.

- Molecular docking : Simulate binding to targets like 5-HT₃ receptors, leveraging the dimethylamino group’s basicity for hypothesized anxiolytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.